Synthesis Yield Advantage Over Dehydrated Analog
The target compound is prepared by base-catalysed condensation of 2-acetyl-6-methoxynaphthalene with ethyl acetate, affording 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one in 84% isolated yield after recrystallisation (m.p. 116–118°C) [1]. In contrast, the alternative condensation of 6-methoxy-2-naphthaldehyde with acetone under aqueous NaOH produces the dehydrated analog 4-(6-methoxy-2-naphthyl)-3-buten-2-one in only approximately 41% yield, requiring subsequent chromatographic purification on silica gel [2]. The 2.05-fold yield advantage of the target compound translates directly into lower raw material cost per unit mass of intermediate.
| Evidence Dimension | Isolated synthesis yield of the naphthyl-butenone intermediate |
|---|---|
| Target Compound Data | 84% yield (recrystallised solid), m.p. 116–118°C |
| Comparator Or Baseline | 4-(6-Methoxy-2-naphthyl)-3-buten-2-one: approximately 41% yield (chromatographic purification required) |
| Quantified Difference | 2.05-fold higher yield for target compound (+43 percentage points) |
| Conditions | Target: NaH, DMSO, 60°C, 3.5 h, ethyl acetate [1]. Comparator: aq. NaOH, excess acetone, 20–56°C, followed by acidification, ether extraction, silica gel column [2]. |
Why This Matters
A >2-fold yield differential at the intermediate stage compounds across multi-step syntheses, making the target compound the economically rational procurement choice for scale-up.
- [1] Beecham Group Ltd. EP0003643A1, Example 1: 84% yield of 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one, m.p. 116–118°C. View Source
- [2] Albemarle Corporation. Production of alkoxynaphthyl-substituted ketones from naphthaldehydes. United States Patent US5663458A (referencing US4061779, Example 20), issued 2 September 1997: 4-(6-methoxy-2-naphthyl)-3-buten-2-one obtained in ~41% yield. View Source
